molecular formula C6H4BrClFN B2413769 3-Bromo-4-chloro-2-fluoroaniline CAS No. 1539469-93-6

3-Bromo-4-chloro-2-fluoroaniline

Cat. No.: B2413769
CAS No.: 1539469-93-6
M. Wt: 224.46
InChI Key: NNEAPESSFSAYBJ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-fluoroaniline: is an organic compound with the molecular formula C6H4BrClFN It is a halogenated aniline derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluoroaniline typically involves halogenation reactions. One common method is the direct halogenation of aniline derivatives. For instance, starting with 2-fluoroaniline, bromination and chlorination can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. For example, the nitration of fluorobenzene followed by reduction to the corresponding aniline derivative, and subsequent halogenation steps, can be employed.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-chloro-2-fluoroaniline can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, using palladium catalysts and boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Coupling: Palladium acetate, triphenylphosphine, and boronic acids in tetrahydrofuran.

Major Products:

    Substitution Products: Methoxy derivatives, tert-butyl derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-4-chloro-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable building block for creating complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize bioactive molecules with potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and polymers. Its unique halogenated structure imparts desirable properties to the final products, such as enhanced stability and reactivity.

Comparison with Similar Compounds

  • 4-Bromo-3-chloro-2-fluoroaniline
  • 3-Bromo-2-chloro-4-fluoroaniline
  • 2-Bromo-4-chloro-6-fluoroaniline

Comparison: 3-Bromo-4-chloro-2-fluoroaniline is unique due to the specific positions of the halogen atoms on the benzene ring. This positional arrangement influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

3-bromo-4-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEAPESSFSAYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539469-93-6
Record name 3-Bromo-4-chloro-2-fluoroaniline
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